molecular formula C18H16N2O4S B2750151 methyl 2-[(2Z)-2-(benzoylimino)-6-methoxy-2,3-dihydro-1,3-benzothiazol-3-yl]acetate CAS No. 865199-60-6

methyl 2-[(2Z)-2-(benzoylimino)-6-methoxy-2,3-dihydro-1,3-benzothiazol-3-yl]acetate

Cat. No.: B2750151
CAS No.: 865199-60-6
M. Wt: 356.4
InChI Key: AOYUDLLWOHDCMY-HNENSFHCSA-N
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Description

Methyl 2-[(2Z)-2-(benzoylimino)-6-methoxy-2,3-dihydro-1,3-benzothiazol-3-yl]acetate is a complex organic compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are known for their diverse biological activities and are commonly used in medicinal chemistry for the development of various therapeutic agents .

Scientific Research Applications

Methyl 2-[(2Z)-2-(benzoylimino)-6-methoxy-2,3-dihydro-1,3-benzothiazol-3-yl]acetate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and antiviral properties.

    Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.

    Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-[(2Z)-2-(benzoylimino)-6-methoxy-2,3-dihydro-1,3-benzothiazol-3-yl]acetate typically involves the condensation of 2-aminobenzothiazole with benzoyl chloride, followed by methylation and subsequent cyclization. The reaction conditions often require the use of organic solvents such as ethanol or methanol, and catalysts like hydrochloric acid or sulfuric acid to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the product .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[(2Z)-2-(benzoylimino)-6-methoxy-2,3-dihydro-1,3-benzothiazol-3-yl]acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of methyl 2-[(2Z)-2-(benzoylimino)-6-methoxy-2,3-dihydro-1,3-benzothiazol-3-yl]acetate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes like tyrosine kinases, which play a crucial role in cell signaling and cancer progression. The compound’s benzothiazole ring allows it to intercalate with DNA, thereby disrupting the replication process and leading to cell death .

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-6-methylbenzothiazole
  • Benzothiazole
  • 2-Mercaptobenzothiazole

Uniqueness

Methyl 2-[(2Z)-2-(benzoylimino)-6-methoxy-2,3-dihydro-1,3-benzothiazol-3-yl]acetate is unique due to its specific structural features, such as the presence of a methoxy group and a benzoylimino moiety, which confer distinct chemical and biological properties. These structural elements enhance its ability to interact with biological targets and improve its solubility and stability compared to other benzothiazole derivatives .

Properties

IUPAC Name

methyl 2-(2-benzoylimino-6-methoxy-1,3-benzothiazol-3-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O4S/c1-23-13-8-9-14-15(10-13)25-18(20(14)11-16(21)24-2)19-17(22)12-6-4-3-5-7-12/h3-10H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOYUDLLWOHDCMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N(C(=NC(=O)C3=CC=CC=C3)S2)CC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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